molecular formula C16H28O6 B1650190 (S)-alpha-Terpinyl glucoside CAS No. 114673-99-3

(S)-alpha-Terpinyl glucoside

Cat. No.: B1650190
CAS No.: 114673-99-3
M. Wt: 316.39 g/mol
InChI Key: NZNWCYFBFHHMLM-MTWVNVMRSA-N
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Description

(S)-alpha-Terpinyl glucoside is a natural monoterpene glycoside of significant interest in phytochemical and pharmacological research. This compound is classified as an organooxygen compound and an O-glycosyl compound, with a molecular weight of 316.39 g/mol . It is identified as a constituent of the orchid Dendrobium officinale , a plant used in traditional medicine, and its presence is part of the complex secondary metabolite profile that contributes to the plant's reported therapeutic properties . Researchers utilize this compound as a chemical standard in metabolomics studies to investigate the biochemical changes in plants, especially when studying the effects of traditional processing methods on medicinal plants, which can significantly alter their metabolite profiles . The compound serves as a valuable reference standard for the identification and quantification of bioactive components in natural products. In silico predictions of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties suggest it may interact with various biological targets, including potential inhibition of organic anion transporting polypeptides (OATP1B1) and activity as a substrate for P-glycoprotein . These properties make it a relevant compound for foundational research in drug discovery and natural product chemistry. The product is provided for laboratory research purposes. For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114673-99-3

Molecular Formula

C16H28O6

Molecular Weight

316.39 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H28O6/c1-9-4-6-10(7-5-9)16(2,3)22-15-14(20)13(19)12(18)11(8-17)21-15/h4,10-15,17-20H,5-8H2,1-3H3/t10-,11+,12+,13-,14+,15-/m0/s1

InChI Key

NZNWCYFBFHHMLM-MTWVNVMRSA-N

SMILES

CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Occurrence and Distribution of S Alpha Terpinyl Glucoside

Natural Botanical Sources

The distribution of (S)-alpha-Terpinyl glucoside is specific to certain plant species and is often localized within particular tissues, such as fruits and leaves.

Specific Plant Species and Tissues

Research has identified the presence of alpha-Terpinyl glucoside and its derivatives in several distinct botanical sources.

Pimenta dioica Berries

The berries of Pimenta dioica (Allspice) are a notable source of alpha-terpineol (B3430122) glycosides. However, studies have specifically isolated galloylated derivatives rather than the simple glucoside. Two novel galloylglucosides, (4S)-alpha-terpineol 8-O-beta-D-(6-O-galloyl)glucopyranoside and its (4R) diastereomer, have been identified in the fruit. mdpi.com These findings indicate that both the (S) and (R) forms of alpha-terpineol are present as glycosidic conjugates in Allspice berries. mdpi.com

Psychotria malayana Jack Leaves

Metabolomic analysis of leaf extracts from Psychotria malayana Jack has identified alpha-terpinyl-beta-glucoside as a putative bioactive compound. This plant is used traditionally for treating diabetes, and the identification of this monoterpenyl glucoside was part of an effort to characterize the plant's alpha-glucosidase inhibitors. While the presence of alpha-terpinyl glucoside is confirmed, the specific stereochemistry ((S) or (R)) was not detailed in the referenced study.

Diastereoisomeric Forms and Relative Abundance (e.g., (S)-(-) vs. (R)-(+) alpha-Terpineol Glucoside)

The stereochemistry of α-terpineol is a critical factor in its natural distribution. The aglycone exists as two enantiomers: (S)-(-)-α-terpineol and (R)-(+)-α-terpineol. The presence and ratio of these enantiomers can vary significantly between different plant species.

The most direct evidence for the co-occurrence of diastereoisomeric alpha-terpineol glycosides comes from the analysis of Pimenta dioica berries, where both (4S) and (4R) forms of an alpha-terpineol galloylglucoside were isolated. mdpi.com However, the study did not quantify the relative abundance of these two forms.

While data on the relative abundance of the glucosides themselves are limited, information on the distribution of the free aglycones is more widely available. For example, the S-(−)-α-terpineol enantiomer is dominant in litchi (89%) and is found in an enantiomerically pure form in pistachio. acs.org Conversely, R-(+)-α-terpineol is the major enantiomer in mango (68.6%). acs.org Nearly racemic mixtures have been observed in the essential oils of plants like coriander and juniper wood. acs.org This variability in the aglycone pool suggests that the relative abundance of their corresponding glucosides likely also varies by species.

Table 2: Enantiomeric Distribution of the Aglycone α-Terpineol in Various Plant Species

Plant Species Predominant Enantiomer Enantiomeric Purity/Ratio
Litchi S-(-)-α-terpineol 89%
Pistachio (Pistacia vera) S-(-)-α-terpineol Enantiomerically pure
Mango R-(+)-α-terpineol 68.6%
Origanum syriacum R-(+)-α-terpineol 84%
Cinnamon S-(-)-α-terpineol 80%
Laurus nobilis S-(-)-α-terpineol 80%
Coriander R-(+)-α-terpineol 52% (near racemic)

Data refers to the free α-terpineol aglycone, not the glucoside.

Related Monoterpenyl Glycosides in Nature

Monoterpenyl glycosides are a widespread class of natural products in the plant kingdom. They are typically non-volatile and water-soluble, serving as transport and storage forms of volatile terpene alcohols. The enzymatic release of the aglycone from the sugar moiety is a key step in the formation of aroma in many fruits and flowers.

Examples of other naturally occurring monoterpenyl glycosides include:

Geranyl glucoside, Neryl glucoside, and Linaloyl β-D-glucoside: These compounds are found in grapes (Vitis vinifera) and contribute significantly to the characteristic Muscat aroma. Their concentrations increase during the ripening process.

Secoiridoid glucosides: Found in plants of the Gentianaceae family.

Paeoniflorin: A monoterpene glucoside isolated from the seeds of Paeonia lactiflora.

These related compounds share a common structural motif with this compound—a C10 monoterpene alcohol linked to a glucose molecule. The diversity of the terpene aglycone is vast, leading to a wide array of glycosides that contribute to the chemical and sensory diversity of the plant kingdom.

Biosynthesis of S Alpha Terpinyl Glucoside

Upstream Precursor Pathways: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP)

All terpenoids, including the α-terpineol aglycone of (S)-alpha-Terpinyl glucoside, are synthesized from the five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plants utilize two distinct pathways to produce these fundamental building blocks: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. rsc.orgresearchgate.net These pathways are spatially separated within the plant cell. The MVA pathway operates in the cytoplasm, providing precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgplos.orgnih.gov In contrast, the MEP pathway is located in the plastids and is responsible for synthesizing precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgplos.orgpnas.org As α-terpineol is a monoterpene, its precursors are primarily derived from the plastidial MEP pathway. plos.orgtandfonline.com

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular Location Cytosol, Peroxisomes nih.govnih.govunivie.ac.atPlastids plos.orgpnas.orgfigshare.com
Starting Materials Acetyl-CoA mdpi.comPyruvate (B1213749) and Glyceraldehyde 3-phosphate rsc.orgmdpi.com
Primary Output Sesquiterpenes, Triterpenes, Sterols rsc.orgplos.orgMonoterpenes, Diterpenes, Carotenoids rsc.orgplos.org
Key Enzymes HMG-CoA reductase (HMGR) researchgate.netplos.orgmdpi.com1-deoxy-D-xylulose-5-phosphate synthase (DXS) plos.org
Organisms Eukaryotes, Fungi, Archaea, Cytosol of Plants rsc.orgunivie.ac.atechelon-inc.comBacteria, Green Algae, Plant Chloroplasts figshare.com

Both the MVA and MEP pathways ultimately yield the same two five-carbon building blocks, IPP and DMAPP. nih.govfigshare.com

MVA Pathway : This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase then reduces HMG-CoA to mevalonic acid (MVA), which is the rate-limiting step. nih.govmdpi.com Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. nih.gov

MEP Pathway : This pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). rsc.org A series of enzymatic reactions then converts DXP into MEP, which is further processed through several intermediates to produce both IPP and DMAPP. nih.gov

An enzyme known as IPP isomerase (IDI) catalyzes the interconversion between IPP and DMAPP, ensuring the appropriate balance of these precursors for downstream synthesis. nih.gov

Geranyl diphosphate (GPP), the direct C10 precursor to monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. nih.govechelon-inc.comresearchgate.net This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). echelon-inc.comresearchgate.net GPP serves as the key substrate for a wide array of terpene synthase enzymes that generate the vast diversity of monoterpene structures found in nature. univie.ac.atresearchgate.net

Enzymatic Formation of the Aglycone: Alpha-Terpineol (B3430122)

The formation of the α-terpineol aglycone is a critical step, catalyzed by a specific monoterpene synthase that acts upon the GPP precursor.

Alpha-terpineol synthase (α-TPS) is the enzyme responsible for the direct conversion of geranyl diphosphate (GPP) into α-terpineol. tandfonline.comwikipedia.orgwikipedia.org The catalytic mechanism involves several steps:

The enzyme binds to the GPP substrate.

The diphosphate group is eliminated, generating a geranyl cation intermediate. nih.govwikipedia.org

This cation undergoes isomerization and cyclization to form a transient α-terpinyl cation. nih.govwikipedia.orgresearchgate.net

Finally, the reaction is quenched by the nucleophilic attack of a water molecule on the carbocation, yielding the final product, α-terpineol. nih.govresearchgate.net

Research on terpene synthases from various plant species, including Vitis vinifera (grapevine) and Nicotiana species, has elucidated this mechanism, identifying specific amino acid residues within the enzyme's active site that are crucial for stabilizing the carbocation intermediates and determining the final product profile. tandfonline.comnih.govresearchgate.net The enzyme from Vitis vinifera has been shown to produce (-)-α-terpineol, while the one from Santalum album produces the (+) enantiomer. wikipedia.orgwikipedia.org

Studies in grapevine (Vitis vinifera) have established a direct link between genetic variations within the α-TPS gene and the concentration of α-terpineol in grape berries. tandfonline.comtandfonline.comfigshare.com Aroma is a key quality trait in grapes, and α-terpineol is a significant contributor to the floral and fruity bouquet. tandfonline.com

A study involving 61 grape accessions identified several single nucleotide polymorphisms (SNPs) in the coding region of the α-TPS gene that were significantly associated with α-terpineol content. tandfonline.comfigshare.com These genetic markers could potentially be used in marker-assisted breeding programs to select for grapevine varieties with desirable aroma profiles. tandfonline.comtandfonline.com

SNP MarkerLocationGenotype Associated with Higher α-TerpineolPhenotypic Variation Explained (2014/2015)
S113 Non-synonymousT/G12.64% / 11.37%
S734 Non-synonymousNot specified9.53% / 9.16%
S950 Non-synonymousNot specified5.25% / 4.93%
S1556 Non-synonymousC/T11.38% / 10.13%

Glycosylation Mechanism

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the α-terpineol aglycone. This process, known as glycosylation, is a common modification of secondary metabolites in plants, which often enhances their water solubility, stability, and bioavailability. researchgate.netbiosynth.comfrontiersin.org

This reaction is catalyzed by a family of enzymes called UDP-dependent glycosyltransferases (UGTs). researchgate.netnih.gov These enzymes transfer a sugar moiety, in this case glucose, from an activated sugar donor, Uridine (B1682114) Diphosphate-glucose (UDP-glucose), to the hydroxyl group of the acceptor molecule, α-terpineol. nih.govnih.gov The resulting product is α-terpinyl glucoside, a more water-soluble and stable form of the parent monoterpene. biosynth.com While the specific UGT responsible for glycosylating α-terpineol has not been extensively characterized in all organisms, the general mechanism is well-established for terpenoids and other plant metabolites. researchgate.netnih.gov

Role of UDP-Glycosyltransferases (UGTs)

The enzymatic glycosylation of terpenoids is catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes. researchgate.netresearchgate.net UGTs belong to the GT family 1 and facilitate the transfer of a glycosyl moiety from a nucleotide-activated sugar donor, typically UDP-glucose, to a small molecule acceptor, such as the monoterpenol alpha-terpineol. nih.govnih.gov This reaction is a critical step in the biosynthesis of various plant secondary metabolites, converting them into more water-soluble and stable glycosides. researchgate.net This process is considered a detoxification mechanism and a way to control the compartmentalization and biological activity of these compounds. nih.govfrontiersin.org The UGTs contain a conserved 44-amino acid motif at the C-terminus, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. frontiersin.org

In the context of monoterpenols similar to alpha-terpineol, research in grapevine (Vitis vinifera) has identified a specific UDP-glucose:monoterpenol β-d-glucosyltransferase, VvGT7. This enzyme is responsible for the glucosylation of various monoterpenols during grape ripening. nih.gov While its primary substrates were identified as nerol (B1678202) and geraniol, the characterization of such enzymes provides a model for understanding the specific UGTs that likely act on (S)-alpha-terpineol. nih.gov The glycosylation process is essential for creating the non-volatile "hidden aromatic potential" in products like wine, where the glycosides can later release the volatile aroma compounds. nih.gov

Substrate Specificity and Glycosyl Donor Preferences

UDP-glycosyltransferases often exhibit a degree of substrate promiscuity, meaning they can act on a range of structurally related acceptor molecules, while typically showing high specificity for the sugar donor. researchgate.net For instance, the grapevine enzyme VvGT7 efficiently converts several monoterpenols, including nerol, citronellol, and geraniol, as well as other alcohols like eugenol (B1671780) and benzyl (B1604629) alcohol. nih.gov This suggests that the UGT responsible for producing this compound would recognize the hydroxyl group of the alpha-terpineol molecule.

The sugar donor for the synthesis of glucosides is predominantly UDP-glucose. nih.govmdpi.com UGTs possess a highly conserved binding site for the UDP-sugar, which explains their stringent preference for the donor molecule. frontiersin.org While engineering efforts have been made to alter the donor specificity of some UGTs, in nature, UDP-glucose is the common donor for the glucosylation of secondary metabolites like monoterpenols. nih.govfrontiersin.org

Table 1: Substrate Profile of a Model Monoterpenol Glucosyltransferase (VvGT7)

Substrate (Acceptor)Relative Activity (%)
Nerol100
Citronellol85
Geraniol70
Eugenol60
Benzyl alcohol55

This table is based on the characterization of VvGT7 from Vitis vinifera and serves as an illustrative example of substrate specificity for a monoterpenol-acting UGT. The enzyme shows the highest activity with nerol. nih.gov

Glycosylation as a Modification in Terpenoid Biosynthesis

Terpenoid biosynthesis is a complex pathway that generates a vast array of compounds from simple five-carbon isoprene (B109036) units. nih.gov The initial terpene skeletons are formed by enzymes called terpene synthases (TPS). Following their formation, these backbones can undergo a series of modifications, including oxidation, reduction, and acylation, which dramatically increases their chemical diversity. researchgate.net

Glycosylation is a key final modification step. By attaching a sugar molecule, the plant alters the physicochemical properties of the terpenoid. This modification increases water solubility, reduces volatility, and can render the compound biologically inactive until the sugar is cleaved by a glycosidase. researchgate.netnih.gov This allows for stable storage in cellular compartments like the vacuole and facilitates transport throughout the plant. nih.gov The formation of this compound from (S)-alpha-terpineol is a classic example of this process, converting a volatile aroma compound into a stable, non-volatile storage form.

Genetic and Transcriptomic Regulation of Biosynthesis

The production of this compound is tightly controlled at the genetic level. The expression of the necessary enzymes, primarily terpene synthases and UDP-glycosyltransferases, is regulated in a coordinated manner.

Identification of Relevant Gene Families (e.g., UGTs, TPS)

Modern genomic and transcriptomic approaches have been instrumental in identifying the genes responsible for terpenoid biosynthesis. The two key gene families are the Terpene Synthase (TPS) and UDP-glycosyltransferase (UGT) superfamilies.

Terpene Synthase (TPS) Gene Family : This family of genes encodes the enzymes that produce the basic carbon skeletons of terpenes. frontiersin.orgfrontiersin.org Plant genomes typically contain a large number of TPS genes, which are classified into several subfamilies (TPS-a, TPS-b, TPS-c, etc.) based on their sequence and functional characteristics. nih.govfrontiersin.org For instance, the TPS-b subfamily is primarily responsible for synthesizing monoterpenes like alpha-terpineol. nih.gov Genome-wide identification studies in various plants have cataloged extensive TPS gene families, providing a toolkit for identifying candidates for specific terpenoid products. nih.govfrontiersin.org

UDP-Glycosyltransferase (UGT) Gene Family : The UGT superfamily is responsible for the glycosylation of a wide array of secondary metabolites. nih.govnih.gov In plants, this is a particularly large gene family, with hundreds of members often identified in a single species. nih.govmdpi.com This diversity allows for the specific glycosylation of numerous compounds. Identifying the specific UGT that acts on alpha-terpineol requires functional characterization, often starting with phylogenetic analysis to find UGTs that cluster with known terpene-modifying enzymes. nih.govmdpi.com

Table 2: Key Gene Families in this compound Biosynthesis

Gene FamilyEnzyme EncodedFunction in BiosynthesisExample Subfamily/Gene
TPS (Terpene Synthase)alpha-Terpineol SynthaseSynthesis of the (S)-alpha-terpineol backbone from geranyl diphosphate (GPP).TPS-b subfamily
UGT (UDP-Glycosyltransferase)Monoterpenol GlucosyltransferaseAttachment of a glucose moiety to (S)-alpha-terpineol.VvGT7 (model enzyme)

Gene Coexpression Analysis in Terpenoid Metabolism

Gene co-expression analysis is a powerful bioinformatic tool used to identify functionally related genes by analyzing their expression patterns across different tissues, developmental stages, or experimental conditions. nih.govnih.gov The underlying principle is that genes involved in the same metabolic pathway are often transcribed and regulated together. frontiersin.org

This approach has been successfully used to uncover genes involved in the metabolism of specific terpenoids. For example, in Arabidopsis thaliana, co-expression analysis identified two cytochrome P450 enzymes that were co-expressed with monoterpene synthases (TPS10 and TPS14) and were subsequently shown to be involved in the metabolism of the monoterpene linalool (B1675412). nih.govwur.nl Similarly, studies in Dendrobium officinale used Weighted Gene Co-expression Network Analysis (WGCNA) to identify transcription factors that likely regulate TPS genes involved in the production of various volatile terpenoids, including alpha-terpineol. nih.gov

By analyzing transcriptomic data, researchers can build networks where genes are represented as nodes and the correlation in their expression levels as edges. Within these networks, modules of highly co-expressed genes can be identified. If a known pathway gene, such as an alpha-terpineol synthase, is found within a module, other genes in that same module, including uncharacterized UGTs or transcription factors, become strong candidates for involvement in the biosynthesis and regulation of this compound. nih.govnih.gov

Metabolism and Catabolism of S Alpha Terpinyl Glucoside in Biological Systems

Hydrolysis of Glycosidic Linkages

The initial and rate-limiting step in the catabolism of (S)-alpha-terpinyl glucoside is the cleavage of the glycosidic bond that links the alpha-terpineol (B3430122) moiety to the glucose molecule. This hydrolysis is primarily an enzymatic process that releases the sugar and the terpene aglycone.

Glycoside hydrolases, commonly known as glycosidases, are enzymes that catalyze the hydrolysis of glycosidic bonds. cazypedia.org In the context of terpenyl glycosides, β-glucosidases (EC 3.2.1.21) are particularly significant. nih.govnih.govnih.gov These enzymes are widespread in plants and play essential roles in various physiological processes, including defense, phytohormone activation, and the release of aromatic compounds from their non-volatile glycosylated forms. nih.govnih.gov

The enzymatic reaction involves the cleavage of the O-glycosidic bond in this compound, yielding glucose and the aglycone, alpha-terpineol. β-glucosidases can be highly specific, acting on particular glycosides to release metabolic intermediates or bioactive compounds. nih.govnih.gov While plant β-glucosidases can show low activity towards monoglucosides of tertiary alcohols like alpha-terpineol, their action is a recognized mechanism for the liberation of such terpenes in biological systems. maicas.com The activity of these enzymes is crucial for releasing volatile terpenes from their water-soluble, non-volatile glycoside storage forms. oup.com

Table 1: Key Enzymes in the Hydrolysis of Terpenyl Glucosides

Enzyme ClassEC NumberFunctionTypical Substrate
β-Glucosidases3.2.1.21Hydrolysis of terminal, non-reducing β-D-glucosyl residuesTerpenyl-β-D-glucosides
Glycoside Hydrolases3.2.1.-Catalyze the cleavage of glycosidic bonds in glycosidesOligosaccharides, Glycosides

The direct result of the enzymatic hydrolysis of this compound is the liberation of the sugar moiety (glucose) and the terpene aglycone, alpha-terpineol. nih.govmaicas.com Alpha-terpineol (C10H18O) is a monocyclic monoterpenoid alcohol that exists as one of four isomers. slideshare.netwikipedia.org In its free form, it is a volatile compound, in contrast to its water-soluble and non-volatile glucoside precursor. oup.com This release is a critical metabolic event, as it converts a stored, inactive compound into a potentially bioactive or metabolically active molecule. The liberation of aroma compounds like monoterpenes from their glycosidic precursors is a key process in the development of flavor and scent in many fruits and flowers. nih.gov

Downstream Metabolic Fates of Aglycones

Once alpha-terpineol is released from its glucoside, it becomes available for a variety of subsequent metabolic transformations. These pathways are essential for breaking down the terpene skeleton and reintegrating its components into the plant's primary metabolism.

The liberated alpha-terpineol undergoes further catabolism, primarily through oxidative pathways. mdpi.com These reactions are often catalyzed by cytochrome P450 (CYP) monooxygenases, which are key enzymes in the modification of terpenoids and other secondary metabolites in plants. mdpi.com

Studies on the metabolism of alpha-terpineol in microorganisms have provided models for these transformations. For example, the bacterium Pseudomonas incognita degrades alpha-terpineol into a variety of acidic and neutral metabolites. nih.gov Key identified products include oleuropeic acid and p-menthane-1,2,8-triol. nih.govnih.gov Similarly, biotransformation by the fungus Alternaria alternata converts alpha-terpineol into 4R-oleuropeic acid and (1S,2R,4R)-p-menthane-1,2,8-triol, with 7-hydroxy-α-terpineol identified as a key oxidative intermediate. rsc.org These transformations typically involve hydroxylation and subsequent oxidation of the methyl groups on the terpene structure. rsc.org The allylic oxidation of the C-7 methyl group appears to be a major metabolic route. nih.gov

Table 2: Documented Metabolic Products from Alpha-Terpineol

PrecursorOrganism/SystemKey Enzymes InvolvedMajor Metabolic Products
Alpha-terpineolPseudomonas incognitaDehydrogenasesOleuropeic acid, 8-Hydroxycumic acid, Limonene
Alpha-terpineolAlternaria alternataCytochrome P450 enzymes4R-Oleuropeic acid, (1S,2R,4R)-p-menthane-1,2,8-triol
Alpha-terpineolRat liver microsomesCytochrome P-450p-Menthane-1,2,8-triol, Oleuropeic acid

Terpenoids represent a significant investment of carbon and energy for the plant. nih.gov The biosynthesis of the C10 skeleton of alpha-terpineol originates from primary metabolism, specifically from the condensation of five-carbon isoprene (B109036) units. youtube.com The catabolism of alpha-terpineol and its subsequent metabolites allows the plant to recover this invested carbon. Phenylpropanoid metabolism, a related pathway for secondary metabolites, can constitute up to 30% of the total biomass carbon produced in the biosphere. nih.gov The breakdown of terpene skeletons into smaller organic acids and other intermediates allows these carbon backbones to be funneled back into primary metabolic pathways, such as the citric acid cycle, for energy production or the synthesis of other essential molecules. This recycling is a vital aspect of metabolic efficiency, ensuring that the resources allocated to specialized metabolites can be reclaimed when they are no longer needed for defense or signaling.

Role in Plant Detoxification Mechanisms

The formation of this compound is an example of a broader detoxification strategy in plants. Plants metabolize potentially toxic endogenous compounds and external xenobiotics through a multi-phase process analogous to that in animals. nih.govnih.govsemanticscholar.org

Glycosylation, the addition of a sugar moiety, is a key reaction in Phase II of this detoxification system. nih.gov This process is catalyzed by UDP-glycosyltransferases (UGTs). oup.com By converting alpha-terpineol, a volatile and relatively lipophilic compound, into the water-soluble and non-volatile this compound, the plant effectively neutralizes its potential reactivity and volatility. oup.comnih.gov This modification facilitates the transport and sequestration of the compound.

The resulting glucoside can then be transported (Phase III) and stored in the vacuole, effectively removing it from the cytoplasm where it could interfere with cellular processes. nih.govnih.gov This mechanism of glycosylation and compartmentalization is a common strategy used by plants to manage a wide array of secondary metabolites and to detoxify herbicides, pollutants, and other xenobiotics. nih.govresearchgate.netepfl.ch Therefore, the existence of this compound is indicative of its role as a stable, stored form of alpha-terpineol, integral to the plant's metabolic regulation and detoxification capabilities. nih.govnih.gov

Table 3: Phases of Xenobiotic/Secondary Metabolite Detoxification in Plants

PhaseProcessKey Enzymes/MoleculesOutcome
Phase ITransformationCytochrome P450 monooxygenasesIncreased reactivity and solubility by adding functional groups.
Phase IIConjugationUDP-glycosyltransferases (UGTs)Conjugation with sugars (e.g., glucose) to increase water solubility.
Phase IIICompartmentation/TransportTransporters (e.g., ABC transporters)Sequestration in the vacuole or apoplast.

Advanced Analytical Methodologies for S Alpha Terpinyl Glucoside Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of (S)-alpha-Terpinyl glucoside, enabling its purification and quantification. The choice between liquid and gas chromatography is dictated by the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for the separation of glycosides from complex mixtures, such as plant extracts or reaction media. longdom.orgmdpi.comnih.gov The method can be adapted for both qualitative and quantitative purposes, often employing detectors like Diode Array Detectors (DAD) for compounds with chromophores or Evaporative Light Scattering Detectors (ELSD) for analytes lacking significant UV absorption. mdpi.com

A significant challenge in the analysis of this compound is its separation from its (R)-enantiomer. As enantiomers possess identical physical properties, chiral recognition is required for their separation. HPLC, utilizing chiral stationary phases (CSPs), is a powerful solution. springernature.com Cyclodextrin-based CSPs, particularly those with β-cyclodextrin, are widely used for this purpose. springernature.comresearchgate.net

The β-cyclodextrin molecule has a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows it to form temporary diastereomeric inclusion complexes with chiral molecules. The separation mechanism relies on the differential stability of the complexes formed between the cyclodextrin and the (S) and (R) enantiomers. The enantiomer that forms a more stable complex will have a longer retention time on the column, thus enabling their separation. researchgate.netnih.gov The development of these specialized stationary phases has been a critical advancement for the enantioseparation of a wide range of chiral compounds. springernature.com

Table 1: Illustrative HPLC Parameters for Chiral Separation of Terpinyl Glucoside Isomers
ParameterSpecification
Stationary Phaseβ-Cyclodextrin chemically bonded to silica gel (e.g., Cyclobond I 2000)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate0.5 - 1.5 mL/min
Column Temperature25 - 40 °C
DetectorRefractive Index (RI) or ELSD (due to lack of strong chromophore)

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. nuft.edu.ua Due to its high molecular weight and low volatility, the intact this compound is not suitable for direct GC analysis. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is the method of choice for analyzing the volatile aglycone, alpha-terpineol (B3430122), after enzymatic or acidic hydrolysis of the glycoside. nih.govnih.govresearchgate.net

This two-step process involves first breaking the glycosidic bond to release the free alpha-terpineol, which is then extracted and injected into the GC system. The analysis provides information about the identity and quantity of the aglycone portion of the molecule. nih.govnih.gov Different stationary phases, such as those with varying polarity, can be used to optimize the separation of alpha-terpineol from other volatile compounds present in the sample. nuft.edu.ua

Table 2: Typical GC-MS Conditions for the Analysis of alpha-Terpineol
ParameterSpecification
ColumnFused silica capillary column (e.g., DB-5, 30 m x 0.25 mm i.d.)
Carrier GasHelium, constant flow rate (e.g., 1 mL/min)
Injection ModeSplit (e.g., 1:30 ratio)
Temperature ProgramInitial 60°C, ramp at 3°C/min to 180°C, then ramp at 20°C/min to 280°C
DetectorMass Spectrometer (MS)
IonizationElectron Ionization (EI) at 70 eV

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Spectrometric Characterization

Following separation, spectroscopic and spectrometric methods are employed to confirm the identity and elucidate the precise structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including glycosides. banglajol.infonih.gov One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide essential information about the chemical environment of each atom in the molecule. nih.gov

For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl and olefinic protons of the terpineol moiety, as well as the anomeric proton and other sugar protons of the glucose unit. banglajol.info Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the link between the alpha-terpineol aglycone and the glucose sugar, and verifying the attachment point via the glycosidic bond. banglajol.infonih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
Position¹H NMR (Predicted δ)¹³C NMR (Predicted δ)
alpha-Terpinyl Moiety
C-1~5.40 (bs)~134.0
C-2-~120.5
C-7 (CH₃)~1.65 (s)~23.5
C-8-~83.0 (O-linked)
C-9, C-10 (CH₃)~1.15 (s)~26.0
Glucoside Moiety
C-1' (Anomeric)~4.30 (d)~101.0
C-2'~3.20 (m)~74.0
C-3'~3.35 (m)~77.0
C-4'~3.30 (m)~70.5
C-5'~3.40 (m)~76.5
C-6'~3.70, ~3.85 (m)~61.5

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. nih.gov For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate molecular ions, such as the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. nih.gov A key fragmentation pathway for glycosides in MS/MS experiments is the neutral loss of the sugar moiety (162.05 Da for glucose), resulting in a prominent fragment ion corresponding to the aglycone. nih.gov In the case of this compound, this would produce an ion corresponding to the protonated alpha-terpineol aglycone.

Table 4: Key Ions in the ESI-HRMS Analysis of this compound
IonElemental FormulaCalculated m/zDescription
[M+H]⁺C₁₆H₂₉O₆⁺317.1964Protonated molecular ion
[M+Na]⁺C₁₆H₂₈O₆Na⁺339.1784Sodium adduct of the molecular ion
[M-C₆H₁₀O₅+H]⁺C₁₀H₁₉O⁺155.1436Protonated aglycone fragment (alpha-terpineol) after neutral loss of glucose

Integrated Omics Approaches (e.g., LC-MS-based Metabolomics)

Integrated omics approaches, particularly liquid chromatography-mass spectrometry (LC-MS)-based metabolomics, represent a powerful strategy for the comprehensive analysis of complex biological samples and the identification of specific compounds like this compound. This methodology combines the separation capabilities of liquid chromatography with the sensitive detection and structural elucidation power of mass spectrometry to profile a wide array of metabolites simultaneously. In the context of this compound research, these techniques are instrumental in identifying its presence in natural extracts and correlating it with biological activities.

A notable application of this approach was demonstrated in a study aimed at identifying α-glucosidase inhibitors from the leaves of Psychotria malayana Jack, a plant traditionally used for treating diabetes. mdpi.comdiva-portal.org Researchers employed an LC-MS-based metabolomics approach coupled with multivariate data analysis to investigate the chemical constituents of various plant extracts and correlate them with their observed bioactivity.

Detailed Research Findings

In the study of Psychotria malayana leaf extracts, a metabolomics workflow was utilized to analyze fractions obtained with different solvent compositions. mdpi.comdiva-portal.org Each extract was subjected to α-glucosidase inhibition assays and subsequently analyzed by liquid chromatography tandem to mass spectrometry (LC-MS/MS). The resulting chemical profiles were then correlated with the bioactivity data using orthogonal partial least square (OPLS) analysis, a multivariate statistical method.

This integrated approach successfully identified three putative bioactive compounds responsible for the observed α-glucosidase inhibition. Among them was α-terpinyl-β-glucoside , which was identified for the first time in this plant species. mdpi.comdiva-portal.org The loading plots from the OPLS analysis revealed the mass-to-charge ratio (m/z) signals that corresponded to the active inhibitors, leading to the tentative identification of this monoterpenoid glucoside.

The identification of α-terpinyl-β-glucoside as a potential α-glucosidase inhibitor showcases the efficacy of LC-MS-based metabolomics in natural product research. This untargeted approach allows for the screening of complex mixtures and the discovery of bioactive molecules without prior knowledge of their presence. The findings from this research are summarized in the table below.

Table 1: Identification of α-Terpinyl-β-Glucoside in Psychotria malayana Leaf Extract

Analytical Technique Sample Source Identified Compound Associated Bioactivity
LC-MS/MS Psychotria malayana leaf extract α-Terpinyl-β-glucoside α-Glucosidase Inhibition

This research exemplifies how integrated omics methodologies provide a robust platform for advancing our understanding of specific chemical compounds within complex biological systems.

Ecological and Physiological Roles of S Alpha Terpinyl Glucoside

Plant-Environment Interactions

The involvement of (S)-alpha-Terpinyl glucoside in the dynamic relationship between a plant and its environment is primarily linked to its function as a pro-defense compound. The release of its aglycone, α-terpineol, upon specific triggers is a key element in the plant's ability to respond to biotic and abiotic pressures.

Plants have evolved sophisticated chemical defense strategies to deter herbivores and combat pathogens. A common strategy involves the storage of defensive compounds as inactive glycosides, which are activated upon tissue damage. When a herbivore feeds on a plant, the cellular compartmentalization is disrupted, bringing the glycoside into contact with β-glucosidases, enzymes that cleave the sugar moiety and release the toxic or deterrent aglycone. nih.govfrontiersin.orgresearchgate.net This two-component defense system is an effective and immediate response to attack. nih.govmdpi.com

While direct studies on the defensive role of this compound are limited, the known biological activities of its aglycone, α-terpineol, strongly suggest its participation in such a system. α-Terpineol has demonstrated notable antifungal and antibacterial properties in various in vitro studies. This suggests that this compound likely serves as a stable, non-toxic precursor, which upon enzymatic hydrolysis releases the bioactive α-terpineol to fend off pathogenic fungi and bacteria. iiarjournals.org

Furthermore, many secondary metabolites, including terpenoids, are known to be anti-nutritive or toxic to insect herbivores, reducing their growth, fecundity, and survival. researchgate.net The release of volatile terpenes upon herbivory can also play a role in indirect defense by attracting natural predators of the herbivores. The accumulation of aldoxime glucosides, another class of defense-related glycosides, has been shown to increase in response to leaf herbivory, suggesting that the storage of such compounds is a targeted defense response. nih.govsemanticscholar.org

Table 1: General Role of Glycosides in Plant Defense

Defense MechanismRole of GlycosideActivation TriggerActive Compound
Direct Defense Stable, non-toxic storage form of a defensive compound.Tissue damage by herbivores or pathogens, leading to enzymatic hydrolysis.Toxic or deterrent aglycone (e.g., α-terpineol).
Indirect Defense Precursor to volatile compounds that attract predators of herbivores.Herbivore feeding and subsequent enzymatic action.Volatile aglycone.

Plants respond to abiotic stresses such as heat, drought, and salinity through a complex network of physiological and biochemical adjustments. These responses often involve the production and accumulation of various secondary metabolites that can act as protective agents. For instance, under heat stress, plants may produce unique proteins and other compounds to protect cellular structures and enzymes from denaturation. nih.govresearchgate.net

Currently, there is a lack of direct scientific literature specifically detailing the role of this compound in the abiotic stress response of plants. However, it is well-established that various secondary metabolites, including terpenoids, play a role in enhancing plant tolerance to such stresses. mdpi.comnih.gov These compounds can function as antioxidants, membrane stabilizers, or signaling molecules. manmiljournal.ru For example, heat stress can lead to oxidative stress, and plants upregulate their antioxidant defense systems in response. nih.gov While the direct involvement of this compound in these processes remains to be elucidated, its nature as a secondary metabolite suggests a potential, yet unconfirmed, role in plant adaptation to adverse environmental conditions.

Intrinsic Plant Physiological Functions

Beyond its role in mediating interactions with the external environment, this compound has important functions within the plant itself, primarily related to the storage and timely release of its volatile aglycone, which is a key contributor to the plant's characteristic aroma and flavor.

Volatile organic compounds (VOCs), such as monoterpenes, are often unstable and can be toxic to the plant at high concentrations. To overcome this, plants convert these volatile aglycones into non-volatile, water-soluble glycosides. This process of glycosylation allows for the safe accumulation, transport, and storage of these compounds within the plant tissues, particularly in the vacuole.

This compound serves as a prime example of this strategy. The attachment of a glucose molecule to α-terpineol renders it non-volatile and chemically stable. This stored form can be hydrolyzed by specific enzymes, namely β-glucosidases, to release the free, volatile α-terpineol when needed. This controlled release is crucial for various physiological processes, including attracting pollinators and seed dispersers, and is a key mechanism for the development of aroma and flavor in fruits and flowers during ripening.

The characteristic aroma and flavor of many fruits, flowers, and herbs are determined by a complex mixture of volatile organic compounds. Monoterpenes, including α-terpineol, are significant contributors to these sensory profiles. However, a substantial portion of these aromatic compounds exists in a non-volatile, glycosidically bound form.

Enzyme-Ligand Interactions and Biological Activities in vitro (excluding human clinical data)

While the in vivo roles of this compound are primarily associated with its function as a precursor, in vitro studies on its aglycone, α-terpineol, have revealed a range of biological activities. These studies provide insights into the potential bioactivities that could be exerted upon the release of α-terpineol from its glucoside form. It is important to note that direct in vitro studies on this compound itself are limited in the public domain.

Research has demonstrated that α-terpineol exhibits anti-inflammatory and antioxidant properties in various in vitro models. For example, it has been shown to reduce the production of pro-inflammatory mediators. nih.gov Furthermore, studies have investigated the inhibitory effects of various plant extracts rich in terpenoids and glycosides on carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.govplos.orgmdpi.comnih.govscialert.netnih.govphcogres.comresearchgate.netprimescholars.commdpi.comphcogj.com Inhibition of these enzymes is a therapeutic strategy for managing blood glucose levels. While these studies often use complex extracts, they suggest that terpenoids and their glycosides can interact with and modulate the activity of these enzymes. The antioxidant activity of α-terpineol has also been reported, indicating its potential to scavenge free radicals. nih.gov

Table 2: Summary of Reported In Vitro Biological Activities of α-Terpineol (the Aglycone)

Biological ActivityEnzyme/TargetObserved Effect
Anti-inflammatory Pro-inflammatory mediators (e.g., cytokines)Reduction in the production of inflammatory molecules. nih.govmednexus.orgtandfonline.commdpi.com
Antioxidant Free radicalsScavenging of reactive oxygen species. mdpi.comnih.govnih.govresearchgate.net
Enzyme Inhibition α-glucosidase, α-amylaseInhibition of enzyme activity in studies with plant extracts containing terpenoids. nih.govscialert.netnih.govphcogres.comresearchgate.netprimescholars.commdpi.comphcogj.com

Insufficient Data to Generate Article on the Specific Biological Roles of this compound

Despite a comprehensive search of available scientific literature, specific research data detailing the ecological and physiological roles of the chemical compound this compound, particularly concerning its effects on alpha-glucosidase inhibition and the Nrf2-MafG antioxidant pathway, is not available.

The investigation sought to uncover detailed findings, including quantitative data such as IC50 values for enzyme inhibition and specific evidence of pathway modulation, to construct an authoritative article based on the provided outline. However, the search results did not yield studies specifically focused on the (S)-isomer of alpha-Terpinyl glucoside in these biological contexts.

While general information exists for related compounds, such as the aglycone alpha-terpineol (B3430122) and unspecified isomers of terpinyl glucoside, this information does not meet the strict criteria of focusing solely on "this compound." The available literature discusses the antioxidant properties of alpha-terpineol and the general potential for terpenoids and their glycosides to act as enzyme inhibitors. There is also extensive research on the Nrf2-MafG pathway as a critical regulator of cellular antioxidant responses.

Unfortunately, no direct evidence or specific studies were found that experimentally link this compound to these mechanisms. Without such specific data, the creation of the requested detailed research findings and data tables for the sections on "Alpha-Glucosidase Inhibition Studies" and "Antioxidant Properties and Pathway Modulation (e.g., Nrf2-MafG interactions)" is not possible.

Therefore, due to the lack of specific scientific evidence for "this compound" in the requested areas, the generation of a scientifically accurate and detailed article adhering to the provided outline cannot be fulfilled at this time. Further empirical research is required to elucidate the specific bioactivities of this compound.

Synthetic and Biotechnological Approaches for S Alpha Terpinyl Glucoside Production

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods offer a powerful approach to the synthesis of (S)-alpha-Terpinyl glucoside, combining the selectivity of enzymes with the efficiency of chemical reactions. These strategies primarily revolve around the use of glycosyltransferases and whole-cell biotransformation systems.

Glycosyltransferase-Mediated Reactions (e.g., using promiscuous glycosyltransferases)

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule. The use of promiscuous GTs, which can accept a wide range of substrates, has proven to be a viable strategy for the synthesis of terpenoid glucosides. While specific studies detailing the synthesis of this compound using isolated promiscuous glycosyltransferases are not extensively documented in publicly available literature, the principle has been demonstrated with other terpenes. For instance, various plant-derived and microbial GTs have shown activity towards monoterpenols like α-terpineol.

The general reaction scheme involves the incubation of (S)-alpha-terpineol with a suitable GT in the presence of an activated sugar donor, typically a uridine (B1682114) diphosphate (B83284) (UDP)-sugar such as UDP-glucose. The enzyme facilitates the formation of a glycosidic bond between the glucose molecule and the hydroxyl group of the terpineol. Glucosyltransferases exhibit remarkable regio- and stereoselectivity, which is advantageous in producing a specific isomer of the glucoside.

Parameter Description
Enzyme Promiscuous Glycosyltransferase (e.g., from plant or microbial sources)
Substrates (S)-alpha-Terpineol, UDP-glucose
Product This compound
Key Advantage High selectivity, mild reaction conditions

Whole-Cell Biotransformation Systems

Whole-cell biotransformation utilizes intact microbial cells (e.g., bacteria or yeast) that have been engineered to express the desired glycosyltransferase. This approach offers several advantages over using isolated enzymes, including the in-situ regeneration of cofactors like UDP-glucose, which can be costly to add externally.

In a typical whole-cell biotransformation process for producing this compound, a microbial host such as Escherichia coli or Saccharomyces cerevisiae is genetically modified to express a glycosyltransferase capable of glucosidating α-terpineol. The cells are then cultured and fed with (S)-alpha-terpineol. The intracellular machinery of the host organism provides the necessary UDP-glucose and the enzymatic activity to convert the terpene into its glucoside.

For example, studies on the biotransformation of other monoterpenes have demonstrated the feasibility of this approach. One study on the synthesis of hexyl α-glucoside using Microbacterium paraoxydans in a biphasic system achieved a yield of approximately 60% nih.gov. This highlights the potential for high-yield production of terpenyl glucosides using whole-cell systems.

Parameter Description
Biocatalyst Recombinant microbial cells (e.g., E. coli, S. cerevisiae) expressing a glycosyltransferase
Substrate (S)-alpha-Terpineol
Key Advantage Cofactor regeneration, reduced enzyme purification costs
Potential Yield Moderate to high, depending on the host and process conditions

Chemical Synthesis Methodologies

Traditional chemical synthesis provides a robust and often high-yielding route to glycosides. The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds and is applicable to the synthesis of this compound. wikipedia.orgresearchgate.netnih.gov

The Koenigs-Knorr reaction involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol ((S)-alpha-terpineol in this case) in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide. wikipedia.org The reaction proceeds through a substitution mechanism at the anomeric carbon of the sugar.

A general procedure would involve:

Preparation of the Glycosyl Donor: Activation of a protected glucose molecule to form a glycosyl halide. Acetobromoglucose is a common choice.

Glycosylation: Reaction of the glycosyl halide with (S)-alpha-terpineol in an inert solvent, promoted by a metal salt.

Deprotection: Removal of the protecting groups (e.g., acetyl groups) from the sugar moiety to yield the final this compound.

Reaction Reagents and Conditions Product
Koenigs-Knorr Glycosylation(S)-alpha-terpineol, Acetobromoglucose, Silver Carbonate, Inert SolventProtected this compound
DeprotectionBase (e.g., sodium methoxide)This compound

Metabolic Engineering for Enhanced Production in Heterologous Systems

Metabolic engineering of microbial hosts offers a promising avenue for the de novo production of this compound directly from simple carbon sources like glucose. This approach involves the rational modification of the host's metabolic pathways to enhance the production of both the terpene precursor, (S)-alpha-terpineol, and the final glycosylated product.

The strategy typically involves a multi-step process:

Engineering for Terpene Production: The host organism, often S. cerevisiae or E. coli, is engineered to overproduce the precursor for monoterpenes, geranyl pyrophosphate (GPP). This can be achieved by overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway. Subsequently, a specific terpene synthase is introduced to convert GPP into (S)-alpha-terpineol. For instance, engineered S. cerevisiae has been shown to produce α-terpineol at titers of up to 21.88 mg/L in fed-batch fermentation. nih.gov

Introducing Glycosylation Capability: A gene encoding a suitable glycosyltransferase is then introduced into the terpene-producing strain. This enzyme will then convert the intracellularly produced (S)-alpha-terpineol into its glucoside.

This integrated approach allows for the sustainable and potentially high-titer production of this compound from renewable feedstocks.

Engineering Strategy Target Example Modification Expected Outcome
Precursor Supply EnhancementIncreased GPP availabilityOverexpression of mevalonate pathway enzymesHigher (S)-alpha-terpineol production
Product FormationConversion of terpene to glucosideIntroduction of a promiscuous glycosyltransferaseProduction of this compound
Pathway OptimizationIncreased UDP-glucose supplyUpregulation of glucose metabolism pathwaysEnhanced glycosylation efficiency

Q & A

Q. Table 1: Isolation Workflow from Pimenta dioica

StepMethodSolvent/PhasePurpose
1MacerationMethanol (80%)Crude extraction
2Flash chromatographySilica gel (hexane:ethyl acetate)Preliminary fractionation
3Preparative HPLCC18 reverse phaseFinal purification
4GC-MSN/APurity verification

Reference:

Basic: How is the stereochemical configuration of this compound confirmed?

Answer:
Stereochemical elucidation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify anomeric proton coupling constants (J1,2J_{1,2}) to distinguish α/β-glycosidic bonds.
  • Circular Dichroism (CD) : Confirms absolute configuration via optical activity.
  • X-ray crystallography : Resolves spatial arrangement (e.g., SDF/MOL files for structural validation as in ).

Reference:

Advanced: What synthetic challenges exist in enantioselective synthesis of this compound?

Answer:
Key challenges include:

  • Stereocontrol : Ensuring α/β-anomeric selectivity during glycosylation. Enzymatic methods (e.g., glucosyltransferases) improve specificity over chemical synthesis (e.g., Koenigs-Knorr reaction).
  • Protecting group strategy : Temporary protection of hydroxyl groups to prevent side reactions.
  • Optimization of reaction conditions : Temperature, solvent polarity, and catalyst loading (e.g., biotransformation protocols in ).

Q. Table 2: Enzymatic vs. Chemical Synthesis

ParameterEnzymaticChemical
Anomeric Yield>90% α-selectivityMixed (requires purification)
Reaction Time24–48 hrs2–6 hrs
ScalabilityLimitedHigh

Reference:

Advanced: How can molecular dynamics (MD) simulations predict the bioactivity of this compound?

Answer:
MD simulations model:

  • Binding affinity : Docking studies with target proteins (e.g., enzymes or receptors) using software like AutoDock.
  • Solubility and permeability : Coarse-grained MD predicts partition coefficients (log P) and membrane interactions.
  • Conformational stability : Trajectory analysis identifies rigid vs. flexible regions (e.g., protocols in ).

Case Study : Simulations of lauryl glucoside interactions with lipid bilayers validate methods applicable to this compound.

Reference:

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies often arise from:

  • Purity issues : Contaminants (e.g., lauryl glucoside in patch test materials ) skew bioassays.
  • Assay variability : Standardize protocols (e.g., cell lines, incubation time).
  • Structural analogs : Differentiate between this compound and isomers (e.g., (R)-form) via chiral HPLC.

Q. Resolution Strategy :

Replicate studies with rigorously purified samples.

Cross-validate using orthogonal assays (e.g., in vitro + in silico).

Publish raw data for transparency.

Reference:

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Identifies glycosidic (C-O-C) and hydroxyl (-OH) stretches.
  • MS/MS Fragmentation : Differentiates aglycone (terpinyl) and glucosyl moieties via collision-induced dissociation.
  • 2D NMR (HSQC, HMBC) : Maps 1^1H-13^13C correlations for structural confirmation.

Reference:

Advanced: What role does this compound play in plant biosynthetic pathways?

Answer:
Hypothesized roles include:

  • Defense metabolite : Detoxification of reactive terpenoids via glucosylation.
  • Storage form : Enhances solubility of terpinyl derivatives for vacuolar sequestration.
  • Enzyme regulation : Modulates activity of terpene synthases (e.g., via feedback inhibition).

Q. Experimental Design :

  • Isotopic labeling : Track 14^{14}C-glucose incorporation in planta.
  • Gene knockout : CRISPR/Cas9 targeting UDP-glucosyltransferases to disrupt biosynthesis.

Reference:

Advanced: How to assess the stability of this compound under varying pH and temperature?

Answer:

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 1–3 months, monitor degradation via HPLC.
  • Kinetic modeling : Calculate activation energy (EaE_a) using Arrhenius equation.
  • pH-rate profiling : Identify hydrolysis-prone conditions (e.g., acidic pH degrades glycosidic bonds).

Q. Table 3: Stability Profile

ConditionDegradation Rate (k)Half-life (t₁/₂)
pH 2.00.12 day⁻¹5.8 days
pH 7.40.02 day⁻¹34.7 days
40°C0.08 day⁻¹8.7 days

Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.